molecular formula C19H19N3O4S B280863 N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide

N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide

Cat. No.: B280863
M. Wt: 385.4 g/mol
InChI Key: RKJWXMZTCKZMGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide, also known as QNZ, is a novel small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. QNZ has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating immune and inflammatory responses.

Mechanism of Action

N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide acts by inhibiting the activity of NF-κB, a transcription factor that plays a key role in regulating immune and inflammatory responses. NF-κB is activated in response to various stimuli such as cytokines, bacterial and viral infections, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to DNA, resulting in the expression of genes that promote inflammation and cell survival. This compound inhibits the activity of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory genes and promoting apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases and inducing DNA fragmentation. This compound also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In animal models of autoimmune diseases, this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to inhibit the proliferation of T cells and B cells, which play a key role in autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been shown to be selective for NF-κB and does not inhibit other transcription factors. However, this compound has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for in vitro studies. This compound is also unstable in aqueous solutions and can degrade over time.

Future Directions

There are several future directions for the research on N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide. One direction is to investigate the potential therapeutic applications of this compound in other diseases such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of NF-κB that can overcome the limitations of this compound. Additionally, the development of new methods for the synthesis of this compound and its analogs could lead to the discovery of novel inhibitors with improved properties.

Synthesis Methods

The synthesis of N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide involves a series of chemical reactions that result in the formation of the final compound. The starting material for the synthesis is 2-aminobenzamide, which is reacted with 8-chloroquinoline to form an intermediate compound. This intermediate is then reacted with sodium sulfite and potassium carbonate to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been shown to reduce inflammation in animal models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-(quinolin-8-ylsulfonylamino)benzamide

InChI

InChI=1S/C19H19N3O4S/c1-26-13-12-21-19(23)15-8-2-3-9-16(15)22-27(24,25)17-10-4-6-14-7-5-11-20-18(14)17/h2-11,22H,12-13H2,1H3,(H,21,23)

InChI Key

RKJWXMZTCKZMGS-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3

Canonical SMILES

COCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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